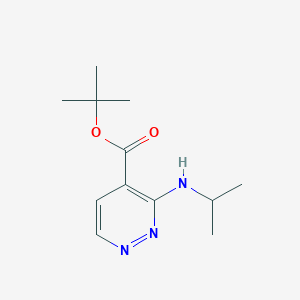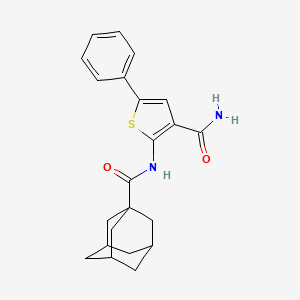![molecular formula C16H19N3O2S B2367429 N-[2-(オキサン-4-イルスルファニル)エチル]キノキサリン-2-カルボキサミド CAS No. 1903788-87-3](/img/structure/B2367429.png)
N-[2-(オキサン-4-イルスルファニル)エチル]キノキサリン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide: is a complex organic compound that features a quinoxaline core linked to a tetrahydro-2H-pyran-4-yl group via a thioether linkage
科学的研究の応用
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: In biological research, derivatives of quinoxaline are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound and its derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Thioether Formation: The tetrahydro-2H-pyran-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoxaline core is replaced by the tetrahydro-2H-pyran-4-yl thiol.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative of the quinoxaline with an amine.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply. Techniques like column chromatography, recrystallization, and distillation are commonly used to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
作用機序
The exact mechanism of action for N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide would depend on its specific application. Generally, the quinoxaline core can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thioether linkage and the tetrahydro-2H-pyran-4-yl group can further modulate these interactions, enhancing the compound’s specificity and potency.
類似化合物との比較
Quinoxaline: The parent compound, which lacks the thioether and tetrahydro-2H-pyran-4-yl groups.
Dihydroquinoxaline: A reduced form of quinoxaline.
Sulfoxides and Sulfones: Oxidized derivatives of the thioether linkage.
Uniqueness: N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide is unique due to the combination of its quinoxaline core with a thioether linkage and a tetrahydro-2H-pyran-4-yl group. This unique structure can impart specific properties, such as enhanced binding affinity to biological targets or improved electronic properties for materials science applications.
特性
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(17-7-10-22-12-5-8-21-9-6-12)15-11-18-13-3-1-2-4-14(13)19-15/h1-4,11-12H,5-10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVYMSAYSVRZON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)


![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)
![7-Methoxy-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2367353.png)
![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)
![2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2367355.png)
![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2367360.png)




